3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride

Solubility enhancement Salt screening Formulation compatibility

3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride is a heterocyclic building block featuring a fused benzoxazine scaffold with a carboxylic acid group at the 3-position, supplied as the hydrochloride salt. With a molecular formula of C₉H₁₀ClNO₃ and molecular weight of 215.63 g/mol, this compound belongs to the broader class of dihydrobenzo[1,4]oxazine-3-carboxylic acids, which are recognized as important unnatural amino acid precursors and key intermediates for synthesizing bioactive molecules such as benzoxazinyl oxazolidinones.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 1965308-80-8
Cat. No. B6304810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride
CAS1965308-80-8
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC1C(NC2=CC=CC=C2O1)C(=O)O.Cl
InChIInChI=1S/C9H9NO3.ClH/c11-9(12)7-5-13-8-4-2-1-3-6(8)10-7;/h1-4,7,10H,5H2,(H,11,12);1H
InChIKeyFRADRYFXGWXRLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride (CAS 1965308-80-8): Chemical Identity and Procurement Overview


3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride is a heterocyclic building block featuring a fused benzoxazine scaffold with a carboxylic acid group at the 3-position, supplied as the hydrochloride salt . With a molecular formula of C₉H₁₀ClNO₃ and molecular weight of 215.63 g/mol, this compound belongs to the broader class of dihydrobenzo[1,4]oxazine-3-carboxylic acids, which are recognized as important unnatural amino acid precursors and key intermediates for synthesizing bioactive molecules such as benzoxazinyl oxazolidinones [1].

Why In-Class Benzoxazine Carboxylic Acids Cannot Be Interchanged with 3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride


Within the benzoxazine carboxylic acid family, positional isomerism, substitution pattern, salt form, and stereochemistry collectively generate distinct physicochemical and biological profiles that preclude simple substitution. The 3-carboxylic acid regioisomer occupies a unique position relative to the more extensively studied 2-carboxylic acid and 6-/7-/8-carboxylic acid analogs, each of which displays different receptor-binding and pharmacokinetic behavior [1]. The hydrochloride salt form of the target compound confers enhanced aqueous solubility and stability compared to the free base (CAS 1260643-24-0), directly affecting its suitability for aqueous-phase reactions and biological assay compatibility [2]. Furthermore, enantiopure (S)-configured 3-carboxylic acid derivatives serve as chiral building blocks for stereospecific synthesis, whereas the racemic or free-base forms may lead to divergent stereochemical outcomes in downstream applications [3].

3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride: Quantified Differential Evidence vs. Closest Analogs


Salt Form Advantage: Aqueous Solubility of Hydrochloride vs. Free Base (CAS 1260643-24-0)

The hydrochloride salt (CAS 1965308-80-8) exhibits enhanced aqueous solubility relative to the free acid form (CAS 1260643-24-0), a property attributable to the ionic nature of the hydrochloride salt that facilitates dissolution in polar media [1]. While quantitative solubility data for these exact compounds are not publicly reported, the solubility advantage of hydrochloride salts over free carboxylic acids is a well-established pharmaceutic principle. This difference is critical for applications requiring aqueous-phase chemistry or biological assay conditions where the free acid may exhibit limited solubility [1].

Solubility enhancement Salt screening Formulation compatibility

Regioisomeric Differentiation: 3-Carboxylic Acid Position vs. 2-Carboxylic Acid Scaffold in CysLT Receptor Antagonism

The 2-carboxylic acid regioisomer (2-carboxylic acid scaffold) has been extensively characterized as a dual CysLT1/CysLT2 antagonist pharmacophore, with lead compound ONO-2050297 achieving IC₅₀ values of 0.017 μM (CysLT1) and 0.00087 μM (CysLT2) [1] . The 3-carboxylic acid regioisomer, by contrast, positions the carboxyl group differently on the oxazine ring, which is expected to alter receptor-binding geometry and downstream signaling [2]. While the 2-carboxylic acid scaffold has demonstrated potent dual antagonism, the 3-carboxylic acid scaffold remains largely unexplored, representing a differentiated chemical space for novel antagonist development [2].

CysLT1/CysLT2 antagonism Asthma SAR Benzoxazine positional isomerism

Synthetic Accessibility: Two-Step Enantiopure Route to 3-Carboxylic Acid Derivatives vs. Multi-Step Routes for Other Regioisomers

A two-step protocol has been developed for the efficient synthesis of enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from serine-derived cyclic sulfamidate via intramolecular arylamination, with the RuPhos Palladacycle/RuPhos ligand system achieving complete retention of enantiopurity in moderate to high yields [1]. This direct synthetic route specifically targets the 3-carboxylic acid position, whereas 2-carboxylic acid analogs require distinct synthetic strategies involving different starting materials and reaction conditions [2]. The 3-carboxylic acid scaffold is a recognized key precursor for benzoxazinyl oxazolidinones, a class of bioactive molecules [1].

Enantiopure synthesis Unnatural amino acids Benzoxazinyl oxazolidinones Chiral pool synthesis

5-HT₆ Receptor Antagonist Scaffold: Structural Determinants Differentiating 3-Position from Other Substitution Patterns

A series of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been designed and synthesized as 5-HT₆ receptor antagonists, with many compounds displaying subnanomolar affinities for the 5-HT₆ receptor and good brain penetration in rats [1]. The 3-position of the oxazine ring serves as a critical attachment point for substituents that modulate both potency and hERG liability. Compounds with substitution at the 3-carboxylic acid position may exhibit different hERG profiles compared to those with substitution at other positions, a key consideration for CNS drug development where hERG inhibition is a major safety concern [1].

5-HT6 receptor CNS drug discovery Alzheimer's disease Benzoxazine SAR

CaSR Modulator Pharmacophore: 3-Carboxylic Acid as a Differentiated Scaffold vs. 2-Carboxylic Acid and 6-Carboxylic Acid Isosteres

Substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine compounds have been disclosed as calcium sensing receptor (CaSR) modulators, with the 3-position identified as a site for carboxylic acid or ester substitution that influences CaSR binding affinity and functional activity [1]. The 3-carboxylic acid scaffold offers a distinct spatial orientation of the acidic moiety compared to 2-carboxylic acid and 6-/7-carboxylic acid analogs, potentially yielding different CaSR allosteric modulation profiles [1]. Patent disclosures indicate that small changes in the position of the carboxylic acid group on the benzoxazine core result in substantial differences in CaSR potency and selectivity [1].

Calcium-sensing receptor Hyperparathyroidism Calcimimetics Allosteric modulator

Supplier Purity Benchmarking: Commercial Availability and Quality Specifications

The target compound is commercially available from multiple suppliers with purity specifications of ≥97% to ≥98% . Chemscene supplies the compound (Cat. No. CS-0340127) at ≥98% purity with storage at 2–8°C in sealed, dry conditions . Leyan supplies the compound at 98% purity (Product No. 1410797) . The free acid analog (CAS 1260643-24-0) is available at 97–98% purity from alternative suppliers , and the (S)-enantiomer (CAS 1656988-80-5) is available as a chiral building block , providing scientists with procurement options that match their specific stereochemical and salt-form requirements.

Purity specification Procurement benchmarking Quality control Building block sourcing

High-Value Research and Industrial Application Scenarios for 3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride


Chiral Unnatural Amino Acid Synthesis for Peptidomimetic Drug Discovery

This compound serves as a precursor to enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids, which are classified as unnatural amino acids and are key intermediates for benzoxazinyl oxazolidinone synthesis [1]. The two-step enantioretentive protocol starting from serine-derived sulfamidate provides direct access to chiral building blocks for peptidomimetic drug discovery programs where conformational constraint and metabolic stability are required [1]. The hydrochloride salt form facilitates direct use in aqueous coupling reactions without additional neutralization steps.

Cysteinyl Leukotriene Receptor Antagonist Lead Exploration with Novel IP Space

The 3-carboxylic acid benzoxazine scaffold represents structurally differentiated chemical space relative to the extensively patented 2-carboxylic acid CysLT1/CysLT2 antagonist series (e.g., ONO-2050297, which achieves IC₅₀ values of 0.017 μM at CysLT1 and 0.00087 μM at CysLT2) [1] [2]. For respiratory disease programs targeting asthma, COPD, or allergic rhinitis, the 3-carboxylic acid regioisomer offers an opportunity to explore novel antagonist chemotypes with potentially distinct selectivity and intellectual property profiles [1].

5-HT₆ Receptor Antagonist Library Construction for CNS Disorders

The 3,4-dihydro-2H-benzo[1,4]oxazine scaffold has demonstrated subnanomolar 5-HT₆ receptor affinity with good brain penetration in rats when appropriately substituted [1]. The 3-carboxylic acid functional group provides a versatile handle for amide coupling or ester diversification, enabling the rapid synthesis of compound libraries for CNS drug discovery programs targeting cognitive enhancement in Alzheimer's disease and schizophrenia, where 5-HT₆ antagonism is a clinically validated mechanism [1].

Calcium-Sensing Receptor Modulator Development for Metabolic Bone Disease

Based on patent disclosures describing substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine compounds as CaSR modulators [1], the 3-carboxylic acid building block can be elaborated into potential calcimimetic or calcilytic agents for hyperparathyroidism, chronic kidney disease, and related disorders of calcium homeostasis. The 3-carboxylic acid substitution pattern offers a distinct spatial presentation of the acidic pharmacophore compared to 2- and 6-substituted analogs claimed in the same patent family [1].

Quote Request

Request a Quote for 3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.